2-[(1,2-Dichloroethenyl)oxy]aniline
Description
2-[(1,2-Dichloroethenyl)oxy]aniline is an aromatic amine derivative featuring an aniline core (benzene ring with an amino group) substituted at the ortho-position by an ether-linked 1,2-dichloroethenyl group. The dichloroethenyl group enhances electrophilicity and reactivity, while the aniline moiety provides sites for further functionalization.
Properties
CAS No. |
89412-51-1 |
|---|---|
Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.05 g/mol |
IUPAC Name |
2-(1,2-dichloroethenoxy)aniline |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-8(10)12-7-4-2-1-3-6(7)11/h1-5H,11H2 |
InChI Key |
TXEKQAGPCRLDHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(=CCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Permethrin
- Structure: Permethrin ((3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate) contains a dichloroethenyl group bonded to a cyclopropane ring, esterified to a 3-phenoxybenzyl alcohol .
- Key Differences :
- Core Structure : Permethrin is a pyrethroid ester with a cyclopropane backbone, whereas 2-[(1,2-Dichloroethenyl)oxy]aniline is an aniline derivative with an ether linkage.
- Functional Groups : Permethrin’s ester group contrasts with the amine and ether functionalities in the target compound.
- Applications : Permethrin is a widely used insecticide , while this compound’s applications remain speculative but may involve agrochemical intermediates.
Triclopyr and Fluroxypyr
- Structure: Triclopyr ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid) and fluroxypyr ((4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy) acetate) are phenoxy herbicides with halogenated pyridine rings and oxygen linkages .
- Key Differences :
- Heterocyclic vs. Benzene Core : These compounds use pyridine rings instead of benzene, altering electronic properties.
- Substituents : Multiple halogens (Cl, F) enhance their herbicidal activity compared to the dichloroethenyl group in the target compound.
2-Chloro-N-(methoxymethyl)aniline
- Structure: This compound () features a methoxymethyl group attached to the aniline’s amino group, differing from the dichloroethenyl ether in the target compound.
- Applications: Used in pharmaceuticals and material science , suggesting divergent utility compared to agrochemical-focused analogues.
Functional and Reactivity Comparison
Physicochemical Properties
- Stability : The dichloroethenyl group in this compound may confer sensitivity to UV light or hydrolysis, akin to permethrin’s stability profile .
- Solubility : The aniline’s amine group could enhance water solubility compared to permethrin’s lipophilic ester structure.
Toxicity and Environmental Impact
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
